3-Bromo-7-fluoro-1H-indazole
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Overview
Description
3-Bromo-7-fluoro-1H-indazole is a heterocyclic compound with the molecular formula C7H4BrFN2. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom at the third position and a fluorine atom at the seventh position on the indazole ring, making it a unique and valuable compound for various scientific research applications .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and are known to interact with various targets such as phosphoinositide 3-kinase δ .
Mode of Action
Indazoles are known to interact with their targets, causing changes at the molecular level that can lead to various physiological effects .
Biochemical Pathways
Indazoles are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazoles are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-7-fluoro-1H-indazole. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some indazole derivatives have been shown to have antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner
Molecular Mechanism
Some indazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes and amines without the use of a catalyst or solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-fluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Scientific Research Applications
3-Bromo-7-fluoro-1H-indazole has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- 4-Bromo-7-fluoro-1H-indazole
- 6-Bromo-4-fluoro-1H-indazole
- 7-Bromo-1-methyl-1H-indazole
Comparison: Compared to similar compounds, 3-Bromo-7-fluoro-1H-indazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of both bromine and fluorine atoms on the indazole ring can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-7-fluoro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPRELOGGMJHGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718265 |
Source
|
Record name | 3-Bromo-7-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257853-72-7 |
Source
|
Record name | 3-Bromo-7-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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